molecular formula C15H12I3NNaO4+ B001035 Liothyronine sodium CAS No. 55-06-1

Liothyronine sodium

Cat. No. B001035
CAS RN: 55-06-1
M. Wt: 673.96 g/mol
InChI Key: SBXXSUDPJJJJLC-YDALLXLXSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of liothyronine sodium involves several key biochemical pathways within the thyroid gland. Initially, iodine is actively transported into the thyroid, where it is oxidized and attached to tyrosyl residues on thyroglobulin to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). Coupling of DIT molecules forms T4, whereas coupling of one MIT and one DIT molecule forms T3. In synthetic production, similar principles are applied to create liothyronine sodium, ensuring its bioavailability and effectiveness as a thyroid hormone replacement therapy (Mansourian, 2011).

Scientific Research Applications

  • Radiotherapy for Thyroid Cancers : Liothyronine sodium, as I131 liothyronine, may be used in radiotherapy for thyroid cancers (Definitions, 2020).

  • Treatment of Hypothyroidism and Metabolic Insufficiency in Children : Over 90% of children with metabolic insufficiency and hypothyroidism showed good or excellent clinical improvement with sodium liothyronine treatment (E. M. Fields, 1957).

  • Nontoxic Goiters Treatment : Sodium liothyronine at a daily dose of 75 µg for 12 weeks resulted in a measurable decrease in the size of nontoxic goiters in about half of the patients studied (J. Badillo et al., 1963).

  • Hypothyroidism Treatment in Elderly : Liothyronine replacement is not shown to benefit in treating hypothyroidism in the elderly, and the dose should be kept low and within the physiological range (P. Laurberg et al., 2005).

  • Treatment of Psychotic and Nonpsychotic Children : Liothyronine is an effective therapeutic agent in both psychotic and nonpsychotic preschool-age children, with antipsychotic and stimulating properties (M. Campbell et al., 1973).

  • Levothyroxine and Liothyronine Combination Therapy : The combination of levothyroxine and liothyronine showed beneficial effects on mood, quality of life, and psychometric performance compared to levothyroxine alone (H. Escobar-Morreale et al., 2015).

  • Stable T3 Levels in Hypothyroid Rats : Poly-zinc-liothyronine (PZL) capsules given orally to hypothyroid rats restored T3 levels, providing stable circulating levels (R. R. da Conceição et al., 2018).

  • Thyroid Hormone Withdrawal in Thyroid Cancer Patients : Liothyronine substitution for levothyroxine is commonly employed during thyroid hormone withdrawal in thyroid cancer patients (Francesco S. Celi et al., 2009).

  • Treatment of Refractory Depression : Triiodothyronine augmentation may increase response rates and decrease depression severity scores in patients with depression refractory to tricyclic antidepressant therapy (R. Aronson et al., 1996).

Safety And Hazards

Liothyronine sodium should not be used to treat obesity or weight problems . Larger doses may produce serious or even life-threatening manifestations of toxicity, particularly when given in association with sympathomimetic amines such as those used for their anorectic effects . It is also suspected of damaging the unborn child .

Future Directions

Liothyronine sodium will need to be taken for the rest of your life to control hypothyroidism symptoms . Your doctor will likely start you on a lower dose and gradually increase the dose every 1-2 weeks until the desired response is achieved . You will need to take liothyronine for life to control hypothyroidism symptoms . Continue taking liothyronine even if you feel well .

properties

IUPAC Name

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/q;+1/p-1/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXXSUDPJJJJLC-YDALLXLXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11I3NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047505
Record name 3,5,3′-Triiodo-L-thyronine monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Liothyronine sodium

CAS RN

55-06-1
Record name Liothyronine sodium [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,3′-Triiodo-L-thyronine monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Liothyronine sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIOTHYRONINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCA9VV7D2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Liothyronine sodium
Reactant of Route 2
Liothyronine sodium
Reactant of Route 3
Liothyronine sodium
Reactant of Route 4
Liothyronine sodium
Reactant of Route 5
Reactant of Route 5
Liothyronine sodium
Reactant of Route 6
Liothyronine sodium

Citations

For This Compound
729
Citations
M Andre, R Domanig, E Riemer, H Moser… - … of Chromatography A, 1996 - Elsevier
The degradation products of the thermally stressed amino acid l-triiodothyronine sodium (liothyronine sodium) were investigated by high-performance liquid chromatography (HPLC) …
Number of citations: 22 www.sciencedirect.com
DJ Smith, M Biesemeyer, C Yaciw - Journal of Chromatographic …, 1981 - academic.oup.com
… Liothyronine sodium and levothyroxine sodium are widely used in thyroid replacement therapy (1). The procedures in USP monographs for Levothyroxine Sodium Tablets (2) …
Number of citations: 27 academic.oup.com
RS Rapaka, PW Knight… - Journal of Pharmaceutical …, 1981 - Wiley Online Library
… of levothyroxine sodium and liotrix (liothyronine sodium-levothyroxine sodium combination … , liothyronine sodium and levothyroxine sodium in tablet formulations 0 Liothyronine sodium-…
Number of citations: 26 onlinelibrary.wiley.com
K KASUYA, S KANDA, T MISAKI - Chemical and Pharmaceutical …, 1982 - jstage.jst.go.jp
… Keywords sodium liothyronine; pharmaceutical analysis; iodine—starch colorimetry; liothyronine sodium tablets; iodoamino acid determination; liothyronine tablet ignition-…
Number of citations: 6 www.jstage.jst.go.jp
UR Cieri, JC Illuminati - Journal of the Association of Official …, 1977 - academic.oup.com
… The diiodothyronine content of liothyronine sodium is estimated by liquid chromatography … Liothyronine sodium (T3Na) can be isolated from the thyroid gland or can be synthesized (1)…
Number of citations: 7 academic.oup.com
GM Leggio, T Incognito, G Privitera, MR Marano… - Journal of …, 2006 - Springer
Objective. To evaluate the relative bioavailability of T 4 sodium and liothyronine sodium (T 3 ), administered in single doses as oral solution (drops) and tablet forms, according to two …
Number of citations: 12 link.springer.com
M Ruggenthaler, J Grass, W Schuh, CG Huber… - … of Pharmaceutical and …, 2017 - Elsevier
… Preparations of the synthetic thyroid hormones LT 3 Na (Liothyronine sodium) and LT 4 Na (… investigation of the impurity profile of liothyronine sodium by using an adapted quality …
Number of citations: 8 www.sciencedirect.com
ÖG Temiz, S Turan, ŞS İçen, G Kayar - Sch Acad J Pharm, 2023 - researchgate.net
… As we mentioned above, Liothyronine Sodium is a white or slightly … Liothyronine Sodium has the chemical structure depicted … The molecular weight of Liothyronine Sodium is 672.96 g/…
Number of citations: 2 www.researchgate.net
PC Whybrow, A Coppen, AJ Prange… - Archives of general …, 1972 - jamanetwork.com
… groups, a morning dose of 25/ig of liothyronine sodium was … placebo or 25Ag of liothyronine sodium for 14 days. t mg/100 ml. … thyroxine secretion by 25|Ug of liothyronine sodium for 14 …
Number of citations: 136 jamanetwork.com
H Bakhteyar, C Cassone, HG Kohan… - International Journal of …, 2017 - europepmc.org
… The purpose of this study was to formulate extemporaneously compounded Liothyronine Sodium (T3) slow-release capsules and to evaluate their in vitro drug release performance. …
Number of citations: 8 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.